molecular formula C21H28N2 B10884687 N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine

N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B10884687
M. Wt: 308.5 g/mol
InChI Key: BEQIRSRJRBDQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative featuring dual aromatic substituents: a benzyl group with an N-methyl modification and a 4-methylphenylmethyl group at the 1-position of the piperidine ring.

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H28N2/c1-18-8-10-20(11-9-18)17-23-14-12-21(13-15-23)22(2)16-19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3

InChI Key

BEQIRSRJRBDQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of benzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydroxide. This reaction forms N-benzyl-N-methylpiperidine, which is then further reacted with 4-methylbenzyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Synthesis Efficiency :

  • The target compound’s 4-methylphenylmethyl group may enhance lipophilicity compared to phenethyl (7b) or tert-butylbenzyl (3c) substituents. However, bulky groups like tert-butyl in 3c reduce synthetic yield (58% vs. 77% for 7b), likely due to steric challenges during reductive amination .
  • The (S)-1-phenylethyl group in 2g introduces chirality, resulting in optical activity ([α]D = −47.7°), which is absent in the target compound .

Electronic and Biological Implications: N-Methylation: The N-methyl group in the target compound and 7b may reduce metabolic degradation compared to non-methylated analogs (e.g., 2g) . Aromatic Substitutents:

  • Methoxy substituents (e.g., in ) increase electron density, which could alter receptor affinity or metabolic stability .

Biological Activity Trends: Compound 2g demonstrated anticholinesterase activity, suggesting piperidine derivatives with aromatic substituents may target acetylcholinesterase .

Biological Activity

N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with a piperidine ring, a benzyl group, and a methyl group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2C_{19}H_{24}N_2. The structural components are essential for its interaction with biological targets.

This compound interacts with various receptors and enzymes, influencing cellular signaling pathways. Its mechanisms of action include:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives exhibit antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Neuroactivity : Due to its structural similarities with known psychoactive substances, this compound may possess neuroactive properties, warranting further investigation into its effects on the central nervous system.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other structurally similar piperidine derivatives:

Compound NameStructureKey Features
N-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amineStructureContains chlorine instead of methyl; similar piperidine framework
1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amineStructureFluorine substitution; affects biological activity
N-benzyl-N-(3-methylphenyl)piperidin-4-aminesStructureMethyl substitution on phenyl; variations in biological activity

The differences in substituents significantly influence the pharmacological profiles of these compounds. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish biological activity.

Case Studies

Several studies have investigated the biological activities of piperidine derivatives:

  • Antibacterial Studies : A study demonstrated that certain piperidine derivatives exhibited strong inhibition against Staphylococcus aureus, suggesting that modifications in the phenyl ring can enhance antibacterial efficacy .
  • Cytotoxicity Assessment : Research on similar compounds indicated that structural modifications could lead to increased cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold.
  • Neuropharmacological Effects : Investigations into related compounds have shown promising results in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.